d-Mannitol based surfactants for cosmetic and food applications and hydrogels to produce stabilized Ag nanoparticles†

New Journal of Chemistry Pub Date: 2022-03-07 DOI: 10.1039/D2NJ00463A

Abstract

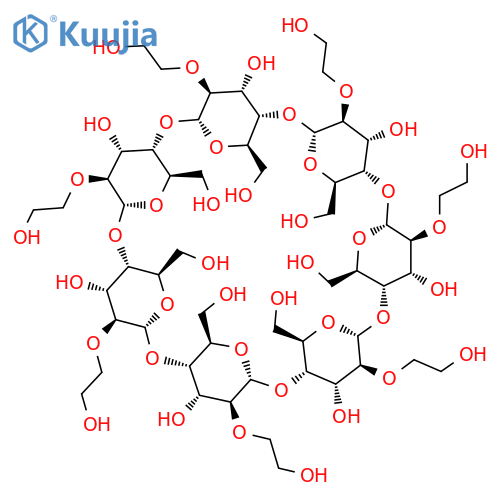

A series of mannitol based amphiphiles were synthesized based mainly on renewable resources. All these amphiphiles are surfactants with excellent foaming abilities and low CMC values. Their surface-active properties (foaming and emulsifying) with the variation of hydrocarbon chains have been thoroughly investigated. Notably, they all produce very stable hydrogels. The thermal stability of the hydrogel is strongly influenced by the length of the hydrocarbon chain of the lipophilic part of the molecules. Different spectroscopic and microscopic techniques were used to study the morphology of the hydrogels and the driving force leading to hydrogel formation. Besides that, such hydrogel was used as a scaffold to stabilize in situ formed silver nanoparticles (Ag NPs) through their capping action. Such synthesized Ag NPs have a narrow size distribution with a mean population of around 13.5 nm, as confirmed by a high-resolution transmission electron microscopy study.

Recommended Literature

- [1] Front cover

- [2] Preparation of diamines by lithiation–substitution of imidazolidines and pyrimidines

- [3] The constitution of bronianone

- [4] Efficient promotion of phosphatediester cleavage by a face-to-face cyclodextrin dimer without metal†

- [5] Convenient route to tetraarylphosphonium polyelectrolytes via metal-catalysed P–C coupling polymerisation of aryl dihalides and diphenylphosphine†

- [6] Mutual wetting transition between isotropic and anisotropic on directional structures fabricated by femotosecond laser

- [7] Mesoporous bioactive glass nanolayer-functionalized 3D-printed scaffolds for accelerating osteogenesis and angiogenesis

- [8] Dimer-induced stabilization of H adsorbate cluster on BN(0001) surface

- [9] Photochemistry of iron in aquatic environments

- [10] Quantitative structure–activity relationships for the reaction kinetics of trace organic contaminants with one-electron oxidants†

Journal Name:New Journal of Chemistry

Research Products

-

Nitrogen oxide (15NO)(8CI,9CI)

CAS no.: 15917-77-8

-

CAS no.: 16742-48-6

-

CAS no.: 13446-44-1